S-Methylphosphorodithioate
Description
Structure
3D Structure
Properties
CAS No. |
102255-23-2 |
|---|---|
Molecular Formula |
CH5O2PS2 |
Molecular Weight |
144.16 g/mol |
IUPAC Name |
dihydroxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH5O2PS2/c1-6-4(2,3)5/h1H3,(H2,2,3,5) |
InChI Key |
YJVOECXUWYQORY-UHFFFAOYSA-N |
Canonical SMILES |
CSP(=S)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S Methylphosphorodithioate and Its Analogues
General Synthetic Strategies for the Formation of Phosphorodithioate (B1214789) Esters
The synthesis of phosphorodithioate esters can be broadly approached through several key strategies. One common method involves the reaction of a phosphorodithioic acid with an alkylating agent. O,O-dialkyl phosphorodithioic acids, which are readily prepared from the reaction of alcohols with phosphorus pentasulfide, serve as versatile precursors. These acidic intermediates can then be reacted with various electrophiles to introduce the S-alkyl or S-aryl group.
Another prevalent strategy involves the sulfurization of a phosphite (B83602) intermediate. This can be achieved using a variety of sulfur-transfer reagents. For instance, in the context of oligonucleotide synthesis, a phosphoramidite (B1245037) is first coupled to a growing chain, and the resulting phosphite triester is then converted to a phosphorodithioate by treatment with a sulfurizing agent. glenresearch.com This method allows for the site-specific incorporation of phosphorodithioate linkages.
Thiophosphoramidites can also be employed as building blocks. In this approach, one sulfur atom is already present in the phosphoramidite reagent, and the second is introduced during the sulfurization step of the synthesis cycle. glenresearch.com This methodology has been particularly useful in the automated synthesis of modified oligonucleotides.
Specific Synthetic Routes to S-Methylphosphorodithioate
While less commonly detailed for this compound specifically, synthetic routes proceeding through phosphorodithioite intermediates represent a plausible pathway. In principle, a phosphorodithioite species could be generated and subsequently oxidized and alkylated to yield the target compound. This approach is analogous to the synthesis of other organophosphorus compounds where a P(III) intermediate is a key component. The reactivity of such intermediates would allow for the introduction of the S-methyl group via reaction with a suitable methylating agent, followed by or concurrent with an oxidation step to furnish the P(V) phosphorodithioate.
A primary and well-documented method for the synthesis of this compound involves the use of O,O-dialkyl hydrogen phosphorodithioates as precursors. These acidic compounds are readily S-methylated. For instance, O,O,S-Trimethyl phosphorodithioate has been identified as a metabolite of certain organophosphorus insecticides, arising from the in vivo S-methylation of the corresponding O,O-dimethyl phosphorodithioic acid. nih.gov This biological transformation highlights the susceptibility of the thiol group in the phosphorodithioic acid to methylation.
In a laboratory setting, this transformation can be achieved by reacting the O,O-dialkyl phosphorodithioic acid with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), often in the presence of a base to deprotonate the acidic proton and facilitate the nucleophilic attack of the resulting thiolate.
Table 1: Synthesis of S-Alkyl Phosphorodithioates from O,O-Dialkyl Phosphorodithioic Acids
| O,O-Dialkyl Phosphorodithioic Acid | Alkylating Agent | Base | Product |
| O,O-Dimethyl phosphorodithioic acid | Methyl Iodide | Triethylamine | O,O,S-Trimethyl phosphorodithioate |
| O,O-Diethyl phosphorodithioic acid | Methyl Iodide | Potassium Carbonate | O,O-Diethyl S-methyl phosphorodithioate |
| O,O-Diisopropyl phosphorodithioic acid | Dimethyl Sulfate | Sodium Hydroxide (B78521) | O,O-Diisopropyl S-methyl phosphorodithioate |
The synthetic methodologies for this compound can be readily adapted to produce a wide range of analogues with different alkyl and aryl substitutions on the sulfur atom. By employing various alkyl halides or arylating agents in the reaction with O,O-dialkyl phosphorodithioic acids, a diverse library of S-substituted phosphorodithioates can be generated.
For the synthesis of S-aryl analogues, methods such as metal-free S-arylation of phosphorothioate (B77711) diesters using diaryliodonium salts have been developed. nih.gov This reaction proceeds with high efficiency and can be applied to the synthesis of S-aryl phosphorodithioates. nih.gov Both O,O-diaryl and O,O-dialkyl S-aryl phosphorodithioates have been successfully synthesized using this approach. nih.govacs.org
Table 2: Synthesis of S-Aryl Phosphorodithioate Analogues
| O,O-Dialkyl Phosphorodithioic Acid | Arylating Agent | Conditions | Product | Yield |
| O,O-Diphenyl phosphorodithioic acid | Diphenyliodonium tetrafluoroborate | Dioxane, 100°C | O,O,S-Triphenyl phosphorodithioate | High |
| O,O-Diethyl phosphorodithioic acid | Diphenyliodonium tetrafluoroborate | Dioxane, 100°C | O,O-Diethyl S-phenyl phosphorodithioate | High |
Stereoselective Synthesis and Chiral Induction in Phosphorodithioate Chemistry
The phosphorus atom in this compound is a stereocenter when the two O-alkyl groups are different, leading to the existence of enantiomers. The stereoselective synthesis of such chiral phosphorodithioates is of significant interest. Methodologies developed for the stereocontrolled synthesis of phosphorothioates can often be adapted for phosphorodithioates.
One powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, a tricyclic P(III) chiral auxiliary has been successfully applied in the solid-supported synthesis of stereopure phosphorothioate-containing oligonucleotides. nih.gov Such auxiliaries can be employed to control the stereochemistry at the phosphorus center during the formation of the phosphorodithioate linkage.
Another approach involves the use of chiral phosphoramidites, such as those derived from the oxazaphospholidine method, which have been instrumental in the synthesis of stereo-defined phosphorothioates and could be applied to phosphorodithioate synthesis. oup.com More recently, P(V) chemistry utilizing limonene (B3431351) precursors has emerged as a method for synthesizing chiral phosphorothioates. oup.com
The reaction of P-stereogenic phosphorothioate diesters with diaryliodonium salts has been shown to proceed with full retention of the stereogenic center at the phosphorus atom, providing a route to enantiomerically pure S-aryl phosphorothioates. nih.gov This principle can be extended to the synthesis of chiral S-aryl phosphorodithioates.
Functionalization and Chemical Modifications of the this compound Moiety
The this compound moiety offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives. The sulfur atom of the P-S-C linkage is nucleophilic and can be targeted for further functionalization.
Alkylation of the thiono sulfur (P=S) can lead to the formation of phosphonium (B103445) species, which can then undergo further reactions. Additionally, the P-S-Me bond can be cleaved under certain conditions, allowing for the introduction of other functional groups.
In the broader context of phosphorothioates, the sulfur atom can be selectively alkylated. nih.gov This post-synthetic modification is a facile way to generate non-ionic nucleic acids and can be used to attach various chemical groups. nih.govresearchgate.net For example, the reaction of phosphorothioates with 2-bromoethylammonium bromide results in S-2-aminoethyl phosphorothioates, which can rearrange to provide a site for thiol labeling. researchgate.net These principles of S-alkylation and subsequent transformations can be applied to the this compound scaffold to introduce new functionalities.
Furthermore, the O-alkyl groups can be varied to modulate the physicochemical properties of the molecule. By starting with different alcohols in the initial synthesis of the O,O-dialkyl phosphorodithioic acid, a wide range of ester modifications can be achieved.
Advanced Structural Elucidation and Spectroscopic Characterization of S Methylphosphorodithioate
X-ray Crystallography Studies of S-Methylphosphorodithioate Derivatives and Related Anions
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for a complete understanding of a molecule's chemical nature.
Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters
Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of a molecule's absolute configuration, provided a suitable single crystal can be obtained. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map, from which the atomic positions can be derived.
For phosphorodithioate (B1214789) derivatives, SCXRD would provide precise measurements of the key bond parameters. Based on studies of related organophosphorus compounds, the expected bond lengths and angles in a molecule like O,O,S-trimethyl phosphorodithioate would be in the following ranges:
| Bond | Typical Bond Length (Å) |
| P=S | 1.90 - 1.95 |
| P-S | 2.05 - 2.10 |
| P-O | 1.55 - 1.60 |
| S-C | 1.80 - 1.85 |
| O-C | 1.45 - 1.50 |
This table is generated based on typical bond lengths for related organophosphorus compounds.
Similarly, the bond angles around the central phosphorus atom would define the molecule's geometry, which is typically a distorted tetrahedron.
Analysis of Supramolecular Assembly and Intermolecular Interactions
The way molecules pack in a crystal lattice is determined by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. These interactions dictate the supramolecular assembly of the crystal.
In the absence of strong hydrogen bond donors in O,O,S-trimethyl phosphorodithioate, the crystal packing would likely be governed by weaker interactions. These can include:
Van der Waals forces: Arising from temporary fluctuations in electron density.
Dipole-dipole interactions: Resulting from the permanent dipole moment of the molecule, particularly due to the polar P=S and P-O bonds.
C-H···S and C-H···O hydrogen bonds: Weak hydrogen bonds where a methyl C-H group acts as the donor and a sulfur or oxygen atom as the acceptor.
The study of these interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For organophosphorus compounds, ³¹P NMR is particularly informative, while ¹H and ¹³C NMR provide details about the organic moieties.
³¹P NMR for Phosphorus Environment Characterization and Stereochemical Analysis
³¹P NMR is highly sensitive to the electronic environment of the phosphorus nucleus. The chemical shift (δ) provides information about the oxidation state and the nature of the substituents attached to the phosphorus atom. For phosphorodithioates, the ³¹P chemical shift typically appears in a distinct region of the spectrum. O,O,S-trimethyl phosphorodithioate has been identified in metabolic studies through its characteristic ³¹P NMR signal.
Furthermore, ³¹P NMR is a valuable tool for stereochemical analysis. In chiral phosphorodithioates, diastereomers will often exhibit different ³¹P chemical shifts, allowing for their differentiation and quantification.
| Compound Class | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphorodithioate Esters | +80 to +110 |
| Phosphorothiolate (B1257650) Esters | +15 to +35 |
This table provides general chemical shift ranges for related compound classes.
¹H and ¹³C NMR for Organic Moiety Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the organic portions of the molecule. In the case of O,O,S-trimethyl phosphorodithioate, these techniques would be used to identify the three methyl groups.
In the ¹H NMR spectrum, the protons of the methoxy (B1213986) (O-CH₃) and methylthio (S-CH₃) groups would appear as doublets due to coupling with the phosphorus nucleus (³J(P,H)). The chemical shifts and coupling constants are characteristic of their respective electronic environments. The S-CH₃ protons are typically found at a slightly higher chemical shift (further downfield) than the O-CH₃ protons.
In the ¹³C NMR spectrum, the carbon atoms of the methyl groups would also show coupling to the phosphorus atom (²J(P,C)). The chemical shifts would confirm the presence of carbon atoms bonded to sulfur and oxygen.
| Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| O-CH₃ | 3.5 - 4.0 (d) | 50 - 55 |
| S-CH₃ | 2.0 - 2.5 (d) | 10 - 15 |
This table is generated based on typical chemical shifts for related functional groups.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the connectivity of atoms within a molecule.
COSY: Would show correlations between protons that are coupled to each other, though in a simple molecule like O,O,S-trimethyl phosphorodithioate, this would be of limited use as the methyl groups are isolated.
HSQC: Would show correlations between each proton and the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.
HMBC: Would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the methyl protons and the phosphorus atom (via the oxygen or sulfur atoms), as well as between the methyl carbons and the phosphorus atom.
These techniques, used in combination, provide a comprehensive picture of the molecular structure in solution, corroborating the data obtained from 1D NMR and, when available, X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound and its derivatives, mass spectrometry, particularly when coupled with high-resolution analyzers, provides definitive data for molecular formula confirmation and structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of organophosphorus compounds by providing highly accurate mass measurements, typically to within 5 parts per million (ppm) nih.gov. This precision allows for the determination of a unique elemental composition, distinguishing the target analyte from other compounds with the same nominal mass. Modern HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, are frequently utilized for the analysis of complex environmental or biological samples to identify pesticide residues and their metabolites rjsvd.comnih.govnih.gov.
For a representative this compound derivative, O,O,S-trimethyl phosphorodithioate (C₃H₉O₂PS₂), the theoretical monoisotopic mass of its protonated molecule, [M+H]⁺, can be calculated with high precision. This calculated value serves as a reference for comparison with experimental data obtained from HRMS.
The table below illustrates how HRMS can differentiate O,O,S-trimethyl phosphorodithioate from other potential isobaric (same nominal mass) compounds.
| Elemental Composition | Compound Name | Nominal Mass ([M+H]⁺) | Monoisotopic Mass ([M+H]⁺) |
|---|---|---|---|
| C₃H₁₀O₂PS₂ | O,O,S-trimethyl phosphorodithioate | 173 | 173.00199 |
| C₇H₁₆O₂S | (Example Isobar 1) | 173 | 173.08982 |
| C₆H₁₂N₃O₂ | (Example Isobar 2) | 173 | 173.08788 |
The significant difference in the exact masses, far exceeding the typical mass accuracy of an HRMS instrument, allows for confident assignment of the elemental formula C₃H₁₀O₂PS₂ to an ion detected at m/z 173.00199.
Fragmentation Pathway Analysis for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, where a specific precursor ion is selected and fragmented to produce a characteristic spectrum of product ions nih.govacs.org. The fragmentation patterns of organophosphorus pesticides, including phosphorodithioates, are well-studied and follow predictable pathways involving the cleavage of the weakest bonds and rearrangements nih.govkoreascience.krnih.gov.
For O,O,S-trimethyl phosphorodithioate [(CH₃O)₂P(S)SCH₃], fragmentation induced by collision-induced dissociation (CID) after electrospray ionization (ESI) in positive ion mode ([M+H]⁺) would proceed through several key pathways. Studies on analogous O,O-dimethyl phosphorothionates and phosphorodithioates reveal common fragment ions, such as those resulting from the loss of alkyl or thioalkyl radicals and rearrangements nih.govnih.govresearchgate.net. A significant fragmentation mechanism in many organophosphorus compounds is the loss of the phosphate (B84403) or thiophosphate moiety nih.govnih.gov.
A proposed fragmentation pathway for protonated O,O,S-trimethyl phosphorodithioate is outlined below:
Loss of a methanethiol (B179389) radical (•SCH₃): Cleavage of the P-S bond results in a stable fragment ion. [C₃H₉O₂PS₂ + H]⁺ → [C₂H₆O₂PS]⁺ + •SCH₃
Loss of a methyl radical (•CH₃): Cleavage of an O-C or S-C bond can occur. [C₃H₉O₂PS₂ + H]⁺ → [C₂H₆O₂PS₂]⁺ + •CH₃
Formation of Dimethyl Thiophosphoryl Ion: A common and often abundant fragment in related compounds is (CH₃O)₂PS⁺ nih.gov. This results from the cleavage of the S-CH₃ bond. [C₃H₉O₂PS₂ + H]⁺ → [(CH₃O)₂PS]⁺ + other fragments
Thiono-Thiolo Rearrangement: Rearrangement from a P=S to a P=O structure can occur, leading to characteristic oxo-fragments like (CH₃O)₂PO⁺ nih.gov.
The following table details the expected major fragments, their elemental compositions, and their calculated m/z values.
| Proposed Fragment Ion | Elemental Composition | Calculated m/z | Description of Loss/Formation |
|---|---|---|---|
| [M+H]⁺ | C₃H₁₀O₂PS₂ | 173.0020 | Protonated Molecular Ion |
| [(CH₃O)₂P(S)]⁺ | C₂H₆O₂PS | 125.9830 | Loss of •SCH₃ |
| [CH₃OP(S)SCH₃]⁺ | C₂H₆OPS₂ | 140.9628 | Loss of •OCH₃ |
| [(CH₃O)₂P(O)]⁺ | C₂H₆O₃P | 109.0027 | Result of Thiono-Thiolo Rearrangement and Cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. Each technique provides complementary information based on different selection rules: IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures the scattering of light due to changes in molecular polarizability. For this compound, these methods can confirm the presence of key structural motifs such as P=S, P-S, P-O, and S-C bonds nih.govresearchgate.net.
The vibrational frequencies of organophosphorus compounds have been extensively studied cdnsciencepub.comcdnsciencepub.com. The P=S (thiono) stretching vibration is particularly characteristic and typically appears in the 600-800 cm⁻¹ region of the spectrum uky.edu. The P-O-C and P-S-C linkages also give rise to distinct bands. For instance, the symmetric P-O stretching mode in phosphate groups is often observed as a strong band in Raman spectra around 960-990 cm⁻¹ nih.govcopernicus.org. The presence of sulfur atoms lowers these frequencies compared to their P=O and P-O-P counterparts. Studies on phosphorothioate-modified oligonucleotides have identified P-S vibrations near 620 cm⁻¹ um.edu.mt.
The table below summarizes the characteristic vibrational frequencies expected for the functional groups within O,O,S-trimethyl phosphorodithioate.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|---|
| C-H (in CH₃) | Stretching | 2850 - 3000 | Medium / Medium |
| P-O-C | Asymmetric Stretch | 1020 - 1050 | Strong / Medium |
| P-O-C | Symmetric Stretch | 750 - 840 | Medium / Strong |
| P=S (Thione) | Stretching | 600 - 800 | Strong / Strong |
| P-S-C (Thiol) | Stretching | 500 - 600 | Medium-Weak / Strong |
Chemical Reactivity and Mechanistic Investigations of S Methylphosphorodithioates
Hydrolytic Stability and Degradation Kinetics in Various Chemical Environments
The hydrolytic stability of S-methylphosphorodithioates is a critical factor determining their environmental fate and persistence. Hydrolysis, the chemical breakdown of the compound by reaction with water, is a primary degradation pathway for many organophosphorus esters. The rate of this degradation is highly dependent on the chemical environment, particularly the pH and temperature of the solution.
Generally, phosphorodithioates are more resistant to hydrolysis than their phosphate (B84403) (P=O) counterparts. However, they are susceptible to degradation under alkaline conditions. usu.eduresearchgate.net The hydrolysis rate typically increases significantly as the pH rises above 7. For many organophosphate pesticides, the rate of hydrolysis can increase by a factor of approximately 10 for every unit increase in pH. usu.edu This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus center.
Mechanistic studies suggest that the hydrolysis can proceed through two main pathways, analogous to nucleophilic substitution reactions:
A concerted, SN2-type mechanism where the hydroxide ion attacks the phosphorus center, leading to a single pentacoordinate transition state and simultaneous cleavage of a P-S or P-O bond. acs.org
A stepwise addition-elimination mechanism involving the formation of a trigonal bipyramidal pentacoordinate intermediate, which subsequently decomposes to products. researchgate.netacs.org
The predominant pathway can be influenced by the specific structure of the molecule and the reaction conditions. researchgate.net While specific kinetic data for S-methylphosphorodithioate is not extensively detailed in readily available literature, the general behavior can be inferred from related organothiophosphate compounds.
Table 1: Influence of pH on the Hydrolytic Half-Life of a Representative Organophosphorus Thioester
| pH Condition | Relative Degradation Rate | Estimated Half-Life | Primary Mechanism |
|---|---|---|---|
| 4 (Acidic) | Very Slow | Months to Years | Neutral water hydrolysis / Minor acid catalysis |
| 7 (Neutral) | Slow | Weeks to Months | Neutral water hydrolysis |
| 9 (Alkaline) | Rapid | Days to Hours | Base-catalyzed hydrolysis (SN2 at P) |
Note: This table illustrates the general trend of pH-dependent hydrolysis for organophosphorus thioesters based on established principles. usu.eduresearchgate.net Actual rates vary with compound structure and temperature.
Oxidation Reactions and Transformation Pathways
Oxidation of S-methylphosphorodithioates is a significant transformation pathway, leading to products with altered chemical and physical properties. The thiophosphoryl (P=S) group is susceptible to attack by oxidizing agents, which can result in the conversion of the P=S bond to a phosphoryl (P=O) bond.
The oxidation of a phosphorodithioate (B1214789) to its corresponding phosphorothiolate (B1257650) "oxon" analogue is a well-documented reaction. This process, known as oxidative desulfuration, replaces the thione sulfur atom with an oxygen atom. Partial oxidation by various oxidizing agents can yield the P=O analogue, O,O-dialkyl S-methyl phosphorothiolate. nih.gov This transformation is also observed in biological systems, where metabolic enzymes catalyze the oxidation. For instance, the metabolism of O,O-dimethyl phosphorodithioate insecticides can yield O,O,S-trimethyl phosphorothiolate, the P=O analogue. nih.gov The reaction fundamentally alters the electronic character of the phosphorus center, making it a harder electrophile and often increasing its reactivity towards certain nucleophiles.
When the phosphorus atom in an this compound is a chiral center (i.e., bonded to four different substituents), the oxidation process has stereochemical consequences. The conversion of the P=S bond to a P=O bond can theoretically proceed with either retention or inversion of the configuration at the phosphorus atom. The stereochemical outcome is dependent on the specific oxidant and the reaction mechanism.
While the oxidation of P(V)=S compounds is complex, insights can be drawn from related reactions. For example, in the synthesis of phosphorothioate (B77711) oligonucleotides, the sulfurization of P(III) precursors to form the P(V)=S bond is a critical step, and its stereochemical course is often retentive. nih.gov This suggests that reactions at the phosphorus center can proceed with high stereoselectivity. The stereochemical integrity of P-chiral compounds is of paramount importance in fields like therapeutic oligonucleotides, where different stereoisomers can have vastly different biological activities. acs.org Therefore, controlling the stereochemical outcome of oxidative transformations is a key area of mechanistic investigation.
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in this compound is electrophilic and is a primary site for nucleophilic attack. Nucleophilic substitution reactions at the thiophosphoryl center are fundamental to the chemistry of these compounds. sapub.org These reactions can proceed through two primary mechanistic pathways, which are often in competition. sapub.orgsapub.org
Concerted SN2-type Mechanism: This pathway involves a direct, one-step displacement of a leaving group by the incoming nucleophile. sapub.orgsapub.org The nucleophile attacks the phosphorus center from the side opposite to the leaving group (backside attack), proceeding through a single pentacoordinate transition state. sapub.org This mechanism, analogous to the SN2 reaction at a carbon center, results in the inversion of the stereochemical configuration at the phosphorus atom. nih.govorganic-chemistry.org
Stepwise Addition-Elimination Mechanism: This two-step pathway begins with the nucleophile adding to the phosphorus center to form a transient trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. sapub.orgsapub.orgnih.gov This intermediate can then undergo a process called pseudorotation before eliminating a leaving group to form the final product. The stereochemical outcome of the stepwise mechanism is more complex and depends on the relative lifetimes of the intermediate and the propensities of the substituents to occupy apical versus equatorial positions in the trigonal bipyramid. nih.gov Consequently, this pathway can lead to either retention or inversion of configuration.
The choice between a concerted and a stepwise mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. sapub.org Stronger nucleophiles and poorer leaving groups tend to favor the stepwise mechanism.
Electrophilic Reactivity and Addition Reactions
While the phosphorus center of this compound is electrophilic, the sulfur atoms, particularly the thione sulfur (P=S), possess lone pairs of electrons and can act as nucleophilic centers. This allows the molecule to react with electrophiles. The nucleophilicity of the sulfur in phosphorothioates has been exploited in various synthetic applications, such as the alkylation of the sulfur atom to form a triester, which can be a key step in DNA and RNA sequencing methodologies. nih.gov
The thione sulfur can react with electrophiles like alkylating agents or protons. This can be considered the first step in certain acid-catalyzed hydrolysis or substitution reactions. Furthermore, the conjugate base, a phosphorothioate anion, is a potent nucleophile that can participate in reactions such as sulfa-Michael additions. rsc.org This dual reactivity—electrophilicity at phosphorus and nucleophilicity at sulfur—is a hallmark of thiophosphoryl compounds.
Radical Reactions Involving S-Methylphosphorodithioates
S-methylphosphorodithioates can be involved in chemical reactions proceeding through free-radical intermediates. A key pathway involves the generation of phosphonodithioyl radicals, which can then participate in subsequent reactions, most notably addition to unsaturated systems like alkenes. researchgate.netorganic-chemistry.org
The generation of a phosphonodithioyl radical, (RO)₂P(S)S•, can be achieved through the homolytic cleavage of a weaker bond attached to the sulfur atom. For example, selenophosphorodithioates can serve as precursors, where the weaker P-Se bond is cleaved upon treatment with a radical initiator (e.g., AIBN) to generate the desired phosphorus-centered radical. researchgate.netorganic-chemistry.org
Once formed, the radical can add across a carbon-carbon double bond. The radical chain mechanism follows the typical three phases: wikipedia.org
Initiation: Formation of the initial phosphonodithioyl radical from a precursor.
Propagation: The phosphonodithioyl radical adds to an alkene, forming a new carbon-centered radical. This new radical then abstracts an atom (e.g., a hydrogen atom from a hydrogen donor like tris(trimethylsilyl)silane) to form the final product and regenerate a silyl (B83357) radical that continues the chain. organic-chemistry.org
Termination: Two radical species combine to form a stable, non-radical product.
This type of radical addition is a powerful method for forming new carbon-sulfur and carbon-phosphorus bonds in a controlled manner. organic-chemistry.org
Coordination Chemistry of Phosphorodithioate Anions as Ligands
Phosphorodithioate anions, including this compound, belong to a versatile class of sulfur-donor ligands known as phosphorus-1,1-dithiolates. unirioja.es These ligands, with the general formula [S₂P(OR)₂]⁻, are notable for their ability to form stable complexes with a wide variety of metals. nih.gov Their coordination chemistry is a significant area of study, revealing diverse structural motifs and bonding patterns.
The primary mode of coordination for phosphorodithioate anions is as bidentate ligands, where both sulfur atoms bind to a single metal center, forming a four-membered chelate ring. mdpi.com This S,S-chelating mode is the most dominant and well-documented interaction. mdpi.com This chelating behavior allows these ligands to stabilize various metal ions and influence the geometry of the resulting coordination complex.
Phosphorodithioate ligands readily react with metal precursors to form complex molecules with unique optical, magnetic, and conductive properties. researchgate.net They have been successfully coordinated with a range of transition metals, including gold (Au), tungsten (W), molybdenum (Mo), cobalt (Co), nickel (Ni), and platinum (Pt). nih.govresearchgate.net
In the context of gold complexes, dithiophosphates are particularly noteworthy because they are easily prepared and form stable compounds. nih.gov For instance, the reaction of gold(I) precursors with potassium dialkyldithiophosphates results in air-stable gold(I) complexes. nih.gov In many of these complexes, the gold(I) center adopts a two-coordinated linear geometry. nih.gov Dinuclear gold(I) dithiophosphonate complexes have also been synthesized, exhibiting luminescence properties that are influenced by Au···Au interactions in the solid state. unirioja.es
The versatility of phosphorodithioate anions also allows them to act as terminal ligands in more complex structures. For example, they have been used in conjunction with bridging ligands like bis(diphenylphosphino)methane (B1329430) (dppm) to create novel gold(I) complexes. nih.gov
The table below summarizes representative examples of metal complexes formed with phosphorodithioate and related phosphorodithioate-type ligands, illustrating their coordination behavior.
Table 1. Examples of Metal Complexes with Phosphorodithioate and Analogous Ligands
| Metal Center | Phosphorodithioate-type Ligand | Other Ligands | Coordination Geometry of Metal |
| Gold(I) | diisopropyldithiophosphate | bis(diphenylphosphino)methane (dppm) | Linear |
| Gold(I) | dicyclohexyldithiophosphate | bis(diphenylphosphino)ethane (dppe) | Linear |
| Gold(I) | Phenyl dithiophosphonate | None (forms a dimer) | Distorted linear (bridging ligands) |
| Gold(III) | Phenyl dithiocarbimate | Cyclometallated phosphane | Square Planar |
| Thorium(IV) | Mesityl dithiocarbimate | Pentamethylcyclopentadienyl (Cp*), 4-(Dimethylamino)pyridine | Distorted Octahedral |
| Rhenium(V) | Methyl dithiocarbimate | Tetrasulfido, Sulfido | Distorted Trigonal Bipyramidal |
Theoretical and Computational Chemistry of S Methylphosphorodithioate
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of S-Methylphosphorodithioate in the absence of environmental effects, offering a baseline for understanding its behavior in more complex systems.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. Geometry optimization, a computational process that seeks to find the most stable arrangement of atoms corresponding to a minimum on the potential energy surface, is the first step in any thorough theoretical investigation. For a molecule like this compound with several single bonds, multiple rotational isomers, or conformers, may exist.
Conformational analysis involves systematically studying these different conformers to identify the most stable structures and the energy barriers between them. This is often achieved by rotating specific dihedral angles and performing geometry optimization at each step. The relative energies of the conformers are then compared to determine the global minimum and other low-energy structures that may be populated at room temperature. While specific conformational analyses solely focused on this compound are not abundant in the cited literature, studies on related organophosphorus compounds, such as O-alkyl methylfluorophosphonates, have utilized methods like AM1 and DFT (B3LYP/6-31++G(d,p)) to explore their conformational landscapes.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (P-S-C-H) | Relative Energy (kcal/mol) |
| A | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.5 |
| C | -60° (gauche) | 1.5 |
Note: This table is illustrative and based on general principles of conformational analysis. Specific computational data for this compound is required for accurate values.
Electronic Structure and Bonding Analysis
Understanding the electronic structure of this compound is fundamental to explaining its reactivity. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. Calculations can provide information on the distribution of electron density, molecular orbitals, and atomic charges.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
Analysis of the electronic properties of related sulfur-containing organometallic complexes has been performed using DFT calculations, revealing insights into intramolecular charge transfer and the nature of metal-ligand bonding. For this compound, such analysis would elucidate the polarity of the P=S, P-S, and S-C bonds and identify potential sites for nucleophilic or electrophilic attack.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
| Dipole Moment | 2.5 D |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These calculations can help in the assignment of experimental spectra and provide insights into the strength of chemical bonds. Studies on organophosphorus compounds have utilized DFT calculations to predict IR spectra, demonstrating the utility of this approach rsc.org. For this compound, a theoretical vibrational analysis would reveal characteristic frequencies for the P=S, P-S, and S-C stretching and bending modes.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| P=S stretch | 650 |
| P-S stretch | 520 |
| S-C stretch | 700 |
| CH₃ rock | 950 |
Note: This table is illustrative and requires specific calculations for this compound for accuracy.
Reaction Mechanism Modeling
Computational modeling can be used to explore the potential energy surfaces of chemical reactions involving this compound, providing detailed information about reaction pathways and energetics.
Transition State Characterization and Activation Energy Calculations
For a chemical reaction to occur, the reactants must pass through a high-energy transition state. Locating and characterizing the geometry of this transition state is a key aspect of reaction mechanism modeling. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Computational studies on the hydrolysis of phosphorothioate (B77711) esters, which share functional similarities with this compound, have investigated the nature of the transition states, suggesting that they can have either dissociative or associative character depending on the specific system and environment acs.orgnih.govsquarespace.com. For reactions of this compound, such as hydrolysis or reaction with a nucleophile, transition state calculations would reveal the geometry of the activated complex and the energy barrier for the reaction.
Solvent Effects on Reaction Pathways using Implicit and Explicit Solvent Models
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Studies on the hydrolysis of phosphate (B84403) and phosphorothioate esters have shown that solvents can dramatically influence reaction rates, with mixed solvents like DMSO/water leading to significant rate accelerations nih.gov. The choice of solvent can also influence which reaction pathway is favored nih.gov. For this compound, modeling reactions in different solvents would provide insights into how the reaction mechanism might change under various experimental conditions. The toxicity of some organophosphorus pesticides has also been linked to the solvents used in their formulations, highlighting the importance of understanding solute-solvent interactions nih.gov.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior and intermolecular interactions of this compound at an atomic level. nih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and interactions with other molecules or surfaces. Due to the structural similarity, findings from computational studies on related organophosphorus compounds, such as zinc dialkyldithiophosphate (ZDDP) and phosphorothioates, offer valuable insights into the potential behavior of this compound. nih.govbiorxiv.org
MD simulations can elucidate the conformational landscape of this compound, revealing the flexibility of the P-S and S-C bonds and the rotational barriers around them. For related phosphorothioate oligonucleotides, MD studies have shown that the substitution of a non-bridging oxygen with a sulfur atom can significantly alter the conformational sampling of the molecule. nih.govresearchgate.net Similarly, for this compound, simulations can predict the preferred conformations in different environments, such as in aqueous solution or non-polar solvents, and quantify the energetic differences between various rotamers.
The study of intermolecular interactions is another key application of MD simulations. These simulations can model the explicit interactions between this compound and solvent molecules, ions, or other solutes. Density functional theory (DFT) calculations on model compounds like dimethyl phosphorodithioate (B1214789) anions interacting with hydrated cations have shown that cations tend to position themselves closer to the more electronegative oxygen atoms in mixed phosphate/thioate systems, a principle that extends to the sulfur atoms in phosphorodithioates. researchgate.net Simulations can map the solvation shell around the molecule, identifying preferential binding sites for water molecules or cations and calculating the corresponding interaction energies. This is crucial for understanding its solubility and reactivity in different media.
Furthermore, MD simulations, particularly ab initio molecular dynamics (AIMD), are used to investigate the decomposition pathways and reactivity of phosphorodithioate compounds, such as ZDDP, under tribological conditions (high temperature and pressure). nih.gov These studies have shown that mechanical stress can promote the decomposition of ZDDP and initiate the formation of protective polyphosphate films on surfaces. acs.orgnih.gov This highlights the ability of MD to model chemical reactions and surface chemistry, which is relevant for understanding the behavior of this compound in applications like lubrication or as a chemical intermediate.
| Parameter/Finding | Description | Typical Value/Observation | Relevance to this compound |
|---|---|---|---|
| Force Field | Set of parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS (often with custom parameters for the phosphorodithioate group). | Crucial for the accuracy of classical MD simulations. |
| P–S Bond Length (Å) | Calculated equilibrium bond distance between phosphorus and sulfur. | ~2.00–2.03 Å researchgate.net | A fundamental structural parameter influencing molecular geometry and vibrational modes. |
| P=S Bond Length (Å) | Calculated equilibrium bond distance for the thiophosphoryl group. | ~1.95 Å | Shorter than the P-S single bond, indicating double-bond character. |
| Interaction Energy with Cations (e.g., Na⁺) | Strength of the non-covalent interaction between the phosphorodithioate moiety and a cation. | DFT calculations show significant stabilizing interactions. researchgate.net | Governs behavior in ionic solutions and interactions with metal surfaces. |
| Decomposition Energy (eV) | Energy required to break specific bonds, such as P-S or S-C. | For ZDDP, P–S bond cleavage requires ~6.70 eV. nih.gov | Indicates the molecule's thermal and chemical stability. |
Application of Machine Learning and Chemometric Approaches in Phosphorodithioate Chemistry
In recent years, machine learning (ML) and chemometrics have emerged as indispensable tools in computational chemistry, offering powerful methods to analyze complex chemical data, predict molecular properties, and accelerate the discovery of new compounds. These approaches are highly applicable to the study of phosphorodithioates, including this compound.
Machine Learning (ML) Applications:
Machine learning models can be trained on large datasets of chemical information to learn the complex relationships between molecular structure and properties. For organophosphorus compounds, ML has been successfully applied in several areas:
De Novo Design and Property Prediction: Recurrent Neural Networks (RNNs) and other generative models can be used to design novel organophosphorus molecules with desired properties. arxiv.orgarxiv.org By training on a database of known compounds, these models can generate new, valid chemical structures that are optimized for specific functions, such as biological activity or material performance. arxiv.org
Spectral Analysis and Classification: Unsupervised ML algorithms, like Uniform Manifold Approximation and Projection (UMAP), can analyze complex spectral data (e.g., from X-ray absorption spectroscopy) to identify patterns and classify organophosphorus compounds based on features like coordination, oxidation state, and ligand identity without prior labeling. nsf.gov This can be followed by supervised ML models, such as Gaussian process classifiers, to automate the classification of new spectra with a high degree of confidence. nsf.gov
Toxicity and Safety Assessment: ML models are increasingly used to predict the toxicological properties of chemicals. For organophosphates, ML algorithms have been developed to predict the severity of poisoning based on clinical and laboratory data, demonstrating the potential to create predictive models for the biological effects of this compound and related compounds. researchgate.netbrieflands.com
Chemometric Approaches:
Chemometrics applies statistical and mathematical methods to extract meaningful information from chemical data, particularly from analytical techniques like chromatography and spectroscopy. For phosphorodithioates, which are often analyzed in complex mixtures, chemometrics is vital for:
Chromatographic Data Analysis: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for analyzing organophosphorus pesticides and related compounds. cromlab-instruments.eschromatographyonline.com Chemometric methods, such as multivariate curve resolution and principal component analysis (PCA), can be used to deconvolve overlapping chromatographic peaks, identify unknown components in a mixture, and quantify analytes even in the presence of matrix interferences. mdpi.com
Process Analytical Technology (PAT): In industrial settings, chemometrics is integral to PAT. Spectroscopic sensors (e.g., NIR, Raman) can monitor chemical reactions in real-time, and chemometric models can correlate the spectral data with critical process parameters like concentration and purity. This would allow for the precise monitoring and control of reactions involving this compound.
Quality Control: Chemometric models can be built to ensure the quality and consistency of chemical products. By comparing the analytical fingerprint (e.g., a chromatogram or spectrum) of a new batch of this compound against a standard model, any deviations or impurities can be quickly identified.
| Technique | Specific Method | Application | Potential Relevance for this compound |
|---|---|---|---|
| Machine Learning | Recurrent Neural Networks (RNN) | De novo design of molecules with desired biological activity. arxiv.org | Designing novel phosphorodithioate derivatives with specific properties. |
| UMAP / Cluster Analysis | Unsupervised classification of compounds based on spectral data. nsf.gov | High-throughput screening and classification based on spectroscopic fingerprints. | |
| XGBoost / Gradient Boosting | Predicting toxicity or severity of poisoning. researchgate.net | Developing predictive models for biological activity and safety assessment. | |
| Chemometrics | Principal Component Analysis (PCA) | Dimensionality reduction and pattern recognition in complex analytical data (e.g., GC/MS). cromlab-instruments.esanalysis.rs | Identifying sources of variance in production batches or environmental samples. |
| Partial Least Squares (PLS) Regression | Quantitative analysis by correlating spectral data with concentration or other properties. | Real-time monitoring of synthesis reactions and quantitative quality control. |
Advanced Analytical Methodologies for Detection and Quantification of S Methylphosphorodithioates
Chromatographic Separation Techniques and Hyphenated Systems
Chromatography is the cornerstone of analytical methods for S-Methylphosphorodithioate, providing the necessary separation from interfering matrix components. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography (GC) with Selective Detection (e.g., Flame Photometric Detection, FPD)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. uoguelph.cabiotage.com Its effectiveness is significantly enhanced by the use of selective detectors that are highly sensitive to phosphorus-containing molecules.
The Flame Photometric Detector (FPD) is particularly well-suited for this purpose. airproducts.co.uk It operates on the principle of chemiluminescence, where phosphorus compounds, upon being burned in a hydrogen-rich flame, emit light at a characteristic wavelength. airproducts.co.ukshsu.edu Specifically, the emitting species for phosphorus is excited HPO, which has a maximum emission in the range of 510-526 nm. shsu.edu An interference filter is used to isolate this specific wavelength, allowing for selective detection with minimal interference from other co-eluting compounds. shsu.edu
Modern GC-FPD systems offer excellent sensitivity, capable of detecting organophosphorus compounds at trace levels. um.edu.my For instance, studies on related organophosphate metabolites have reported limits of detection (LOD) in the low nanogram-per-milliliter range in biological samples like urine. nih.gov The pulsed flame photometric detector (P-FPD) represents an advancement that further improves sensitivity and selectivity. iaea.org
Table 1: Performance Characteristics of GC-FPD for Organophosphate Metabolite Analysis
| Parameter | Value Range | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.10 - 2.5 ng/mL | nih.gov |
| Relative Recovery | 94 - 119% | nih.gov |
| Relative Standard Deviation (RSD) | < 20% | nih.gov |
Note: Data from a study on dialkylphosphate metabolites in human urine.
Liquid Chromatography (LC) Coupled with Various Detection Modes
For this compound and its potentially less volatile or thermally labile metabolites, liquid chromatography (LC) is an indispensable analytical tool. pnrjournal.com HPLC and UHPLC systems can effectively separate components in complex mixtures for quantification, qualification, or purification. lcms.cz A key advantage of LC is its operation at or near ambient temperature, which prevents the thermal degradation of analytes. biotage.com
Several LC modes can be employed for the analysis of polar organophosphorus compounds. Ion-pair reversed-phase chromatography has proven effective for separating related phosphorothioate (B77711) compounds. nih.gov Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which is suitable for highly polar compounds that are poorly retained on traditional reversed-phase columns. nih.gov HILIC has been successfully used for the analysis of methylphosphonic acid, a degradation product of many organophosphate nerve agents. nih.gov While various detectors can be coupled with LC, mass spectrometry is the most powerful and widely used for this class of compounds due to its superior sensitivity and specificity.
Application of GC-MS and LC-MS/MS for Definitive Identification and Quantification
Hyphenating chromatography with mass spectrometry (MS) provides the highest level of confidence in analytical results. Both GC-MS and LC-MS are considered definitive methods for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most prevalent techniques for analyzing organophosphates in diverse matrices, including food, water, and air. pnrjournal.com It combines the excellent separation power of GC with the definitive identification capabilities of MS. The mass spectrometer provides a unique "fingerprint" for each compound based on its mass-to-charge ratio, offering high sensitivity and accuracy. uoguelph.camdpi.com A cross-validation study comparing GC-FPD and GC-MS for organophosphate metabolite analysis demonstrated the reliability of GC-MS, with limits of quantification (LOQ) reported as low as 0.25 ng/mL. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art technique that offers exceptional sensitivity and specificity. pnrjournal.com It is particularly valuable for analyzing compounds in highly complex biological matrices. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) significantly reduces background noise and matrix interference, allowing for the quantification of analytes at very low concentrations, often in the low ng/mL range. researchgate.netbioanalysis-zone.com The development of robust LC-MS/MS methods is crucial for pharmacokinetic studies and for monitoring trace levels of this compound and its metabolites. nih.gov
Advanced Sample Preparation and Extraction Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
Effective sample preparation is a critical prerequisite for reliable chromatographic analysis. Its primary goals are to isolate this compound from the sample matrix, concentrate it to a detectable level, and remove interfering substances. mdpi.com
Liquid-Liquid Extraction (LLE) is a classic technique based on the partitioning of the analyte between two immiscible liquid phases. mdpi.combiotage.com While effective, traditional LLE can be solvent- and time-intensive. To address this, miniaturized approaches such as dispersive liquid-liquid microextraction (DLLME) have been developed, significantly reducing the consumption of organic solvents. mdpi.com
Solid-Phase Extraction (SPE) is one of the most widely used techniques for the cleanup and concentration of organophosphorus compounds from aqueous and biological samples. pnrjournal.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. pnrjournal.com The choice of sorbent material, such as graphitized carbon black (GCB) or primary secondary amine (PSA), is crucial for achieving selective extraction. iaea.org
Solid-Phase Microextraction (SPME) is an innovative, solvent-free alternative that integrates sampling, extraction, and concentration into a single step. mdpi.com A fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes adsorb onto the coating. The fiber is then transferred directly to the GC injector for thermal desorption and analysis. mdpi.com
Other techniques, particularly for biological fluids, include Protein Precipitation (PPT) , often referred to as a "crash," and Supported Liquid Extraction (SLE) , which immobilizes the aqueous sample on an inert support and uses a water-immiscible solvent to elute the analytes. biotage.com
Table 2: Common Sample Preparation Techniques for Organophosphorus Compounds
| Technique | Principle | Key Advantages | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High separation factors, high purity | mdpi.com |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High concentration factor, good cleanup | pnrjournal.com |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Solvent-free, simple, integrates steps | mdpi.com |
Development and Validation of High-Sensitivity and High-Throughput Analytical Protocols
The demand for monitoring a large number of samples has driven the development of analytical protocols that are not only sensitive but also rapid and efficient. High-throughput screening (HTS) methodologies are essential for large-scale environmental monitoring and clinical studies. rsc.org
The development of such protocols involves optimizing every step of the analytical workflow. biotage.com This includes streamlining sample preparation, often using 96-well plate formats compatible with automated liquid handling systems, which significantly increases sample throughput. biotage.com The use of rapid analytical techniques, such as UHPLC with fast gradient elution or direct infusion mass spectrometry, can reduce analysis times to seconds or minutes per sample. rsc.org
Method validation is a critical component to ensure the reliability and accuracy of the data. A validated method provides documented evidence of its suitability for the intended purpose. Key validation parameters that are typically evaluated include: nih.gov
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Recovery: The efficiency of the extraction procedure.
Matrix Effects: The influence of co-extracted matrix components on the analyte's ionization and signal intensity.
Emerging Analytical Techniques for this compound Detection
The field of analytical chemistry is continuously evolving, with new technologies emerging that promise to enhance the detection of this compound.
High-Resolution Mass Spectrometry (HRMS) , including Time-of-Flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental composition of an unknown compound, greatly increasing the confidence of identification and enabling the differentiation of compounds with the same nominal mass.
Ambient Ionization Mass Spectrometry represents a paradigm shift in analysis, allowing for the direct detection of analytes from surfaces with minimal or no sample preparation. rsc.org Techniques like Desorption Electrospray Ionization (DESI) could potentially be used for the rapid screening of this compound on various surfaces.
Advanced Sensor Technologies are also being developed for the rapid, on-site detection of organophosphorus compounds. These include colorimetric and fluorescence-based sensors that provide a visual signal in the presence of the target analyte, as well as sensors based on molecularly imprinted polymers for enhanced selectivity. pnrjournal.com
Supercritical Fluid Chromatography (SFC) is another emerging separation technique that uses a supercritical fluid, such as carbon dioxide, as the mobile phase. lcms.cz SFC can offer advantages in terms of speed and reduced organic solvent consumption compared to traditional LC.
Environmental Chemical Transformations and Fate of S Methylphosphorodithioates
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation encompasses chemical processes that occur without the intervention of living organisms. For S-Methylphosphorodithioate, these pathways primarily include hydrolysis, photolysis, and chemical oxidation.
Hydrolysis is a significant abiotic degradation pathway for many organophosphorus pesticides. imrpress.comoup.comresearchgate.net The susceptibility of the ester linkages in this compound to hydrolysis is a key factor in its environmental persistence. This process involves the cleavage of the P-S bond by a water molecule. The rate of hydrolysis is highly dependent on environmental factors, particularly pH and temperature.
General Influence of pH and Temperature on Organophosphorus Pesticide Hydrolysis
| Condition | Effect on Hydrolysis Rate | General Mechanism |
|---|---|---|
| Acidic pH (e.g., pH < 5) | Slow to moderate | Acid-catalyzed cleavage of P-S or P-O bonds. |
| Neutral pH (e.g., pH 7) | Moderate | Neutral hydrolysis, often slower than acid or base-catalyzed pathways. |
| Alkaline pH (e.g., pH > 8) | Rapid | Base-catalyzed hydrolysis, often the dominant pathway for many organophosphorus pesticides. |
| Low Temperature | Slow | Reduced kinetic energy of molecules leads to a slower reaction rate. |
| High Temperature | Rapid | Increased kinetic energy overcomes the activation energy barrier more easily, accelerating the reaction. |
Photolytic degradation, or photolysis, is another critical abiotic process that contributes to the transformation of this compound in the environment, particularly in aquatic systems and the atmosphere. nih.gov This process is initiated by the absorption of sunlight, which can lead to the breakdown of the molecule. Photodegradation can occur through two primary mechanisms:
Direct Photolysis: This occurs when the this compound molecule itself absorbs photons of a specific wavelength, leading to an excited state and subsequent bond cleavage. The efficiency of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the number of molecules transformed per photon absorbed). researchgate.net
Indirect Photolysis: In this process, other substances in the environment, known as photosensitizers (such as humic and fulvic acids in natural waters), absorb light energy and transfer it to the this compound molecule, causing its degradation. ijisrt.com Additionally, sunlight can generate highly reactive transient species in water, such as hydroxyl radicals (•OH) and carbonate radicals (CO3•-), which can then react with and degrade the pesticide. nih.gov Indirect photolysis is often the more dominant pathway for the degradation of many pesticides in natural waters. nih.gov
For related organophosphorus pesticides like parathion (B1678463) and chlorpyrifos, reactions with hydroxyl radicals have been shown to be a major contributor to their phototransformation. nih.gov
Chemical oxidation can contribute to the degradation of this compound in various environmental matrices. The sulfur atoms in the phosphorodithioate (B1214789) moiety are susceptible to oxidation. In soils, the oxidation of elemental sulfur to sulfate (B86663) is a microbially mediated process, but chemical oxidation can also occur. cropnutrition.comcropnutrition.comadelaide.edu.auresearchgate.net The rate of this oxidation is influenced by factors such as soil type, temperature, pH, and the presence of organic matter. cropnutrition.comadelaide.edu.au
In aquatic environments, oxidation can be initiated by various oxidants, including dissolved oxygen and reactive oxygen species generated through photochemical processes. ijisrt.com The oxidation of the thiono (P=S) group to the corresponding oxon (P=O) is a common transformation for many organophosphorus pesticides. This can be a significant activation step, as the oxon analogues are often more potent inhibitors of acetylcholinesterase. Further oxidation can lead to the cleavage of the ester bonds and ultimately to the mineralization of the compound. Fenton-like reactions, involving hydrogen peroxide and iron (II), can also contribute to the oxidation of organic compounds in the environment. nih.gov
Biotic Transformation Mechanisms by Environmental Microorganisms
The biodegradation of this compound by soil and water microorganisms is a crucial pathway for its removal from the environment. imrpress.comscielo.org.mx Microorganisms can utilize organophosphorus compounds as a source of essential nutrients like carbon and phosphorus. nih.gov
Microbial degradation of organophosphorus pesticides often begins with the enzymatic hydrolysis of the ester bonds. oup.comoup.com For this compound, this would likely involve the cleavage of the P-S-CH3 bond. This initial hydrolytic step is a significant detoxification mechanism, as the resulting metabolites are generally less toxic than the parent compound. tandfonline.com
Numerous bacterial and fungal species have been identified that can degrade a wide range of organophosphorus compounds. oup.comresearchgate.net The degradation pathways can be influenced by the specific microbial species and environmental conditions. Common metabolites resulting from the microbial degradation of similar organophosphorus pesticides include the corresponding phosphoric or phosphorothioic acids and the alcohol or thiol leaving groups. For example, the degradation of methyl parathion by Pseudomonas aeruginosa results in the formation of intermediate compounds. scialert.net
Potential Microbial Degradation Metabolites of this compound
| Parent Compound | Potential Initial Metabolite | Further Degradation Products |
|---|---|---|
| This compound | O,O-dimethyl phosphorodithioic acid and Methanethiol (B179389) | Phosphate (B84403), Sulfate, Carbon Dioxide, Water |
The microbial degradation of this compound is facilitated by specific enzymes. The most well-studied enzymes involved in the breakdown of organophosphorus compounds are phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH). oup.comnih.govmdpi.com These enzymes catalyze the hydrolysis of the phosphoester bonds (P-O, P-S, P-F, P-CN) in a wide variety of organophosphates. mdpi.com
The active site of many PTEs contains a binuclear metal center, often consisting of zinc (Zn2+) or cobalt (Co2+), which is crucial for their catalytic activity. scielo.br The proposed mechanism involves the activation of a water molecule by the metal ions, which then acts as a nucleophile to attack the phosphorus center of the organophosphate, leading to the cleavage of the ester bond. mdpi.com
Other enzymes, such as organophosphorus acid anhydrolases (OPAAs), can also hydrolyze a range of organophosphates. tandfonline.comresearchgate.net These enzymes are capable of cleaving P-S bonds, which would be relevant to the degradation of this compound. nih.gov The specificity of these enzymes can vary, with some having a broad substrate range while others are more specific to certain types of organophosphorus compounds. tandfonline.com
Sorption and Leaching Behavior in Soil and Sediment Systems
The behavior of this compound and related organophosphate compounds in soil and sediment is governed by sorption and leaching processes, which are influenced by the physicochemical properties of the compound and the characteristics of the environmental matrix. While specific data for this compound is limited, the behavior of structurally similar compounds like Acephate and its primary metabolite, Methamidophos, provides significant insights into its likely environmental fate.
Organophosphates such as Acephate are characterized by high water solubility, which generally correlates with low soil sorption and a higher potential for leaching herts.ac.ukarabjchem.orgarabjchem.org. The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, is a key parameter in assessing mobility. A low Koc value indicates weak adsorption and consequently, higher mobility chemsafetypro.com. For Acephate, the reported Koc is very low, at 2.7, indicating it is very mobile in soil epa.gov. Similarly, its metabolite Methamidophos is even more mobile, with a Koc value of 0.9 in clay loam soil epa.gov. This suggests that this compound, sharing a similar organophosphate structure, is also likely to exhibit high mobility in soil environments.
The extent of sorption is significantly influenced by soil composition. While organic matter is a primary sorbent for many organic chemicals, for some organophosphates, soil minerals can play a more dominant role nih.gov. Studies on Methamidophos have indicated that soil minerals may provide more available adsorption sites than organic matter nih.gov. The pH of the soil can also affect the sorption of ionizable pesticides, although this is more relevant for acidic or basic compounds researchgate.net.
Leaching is the process by which a chemical is transported through the soil profile with water. Due to their high water solubility and low sorption, compounds like Acephate and Methamidophos have a high leaching capacity arabjchem.orgarabjchem.org. However, their persistence in the environment also plays a crucial role. Despite their mobility, their relatively rapid degradation can limit the extent of groundwater contamination herts.ac.ukorst.edu. Field studies have shown that Acephate and Methamidophos were undetectable at depths of 50 cm in various soil types, suggesting that while mobile, they may not persist long enough to reach deep groundwater under normal conditions epa.govorst.edu.
Interactive Data Table: Soil Sorption and Mobility of Related Organophosphates
| Compound | Koc (mL/g) | Mobility Classification | Primary Sorption Contributor |
| Acephate | 2.7 epa.gov | Very High epa.gov | Not specified, but generally low for organophosphates |
| Methamidophos | 0.9 epa.gov | Very High epa.gov | Soil Minerals > Organic Matter nih.gov |
This table is interactive. Click on the headers to sort the data.
Environmental Transport and Distribution Modeling (Chemical Persistence Focus)
Modeling the environmental transport and distribution of chemicals like this compound is essential for predicting their fate and potential for long-range transport. These models integrate the chemical's properties with environmental parameters to simulate its movement through air, water, and soil mdpi.comnih.gov. A critical factor in these models is the chemical's persistence in various environmental compartments, often expressed as its half-life.
The persistence of organophosphates like Acephate and Methamidophos in the environment is generally low. The half-life of Acephate in soil has been reported to range from 4.5 to 32 days orst.edu. More specifically, field studies have observed dissipation half-lives of two days or less for Acephate in various soil types epa.govorst.edu. Methamidophos also has a short half-life, expected to be less than ten days under typical use conditions orst.edu. This lack of persistence is a key factor mitigating the risk of widespread environmental contamination, despite their high mobility herts.ac.uknih.gov.
Environmental transport models utilize chemical-specific parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) to predict partitioning between different environmental media epa.gov. For instance, Acephate's high water solubility and low vapor pressure mean it is not expected to volatilize significantly from soil or water surfaces nih.gov.
The degradation of these compounds in the environment is a complex process. For Acephate, a small amount can be transformed into the more potent insecticide Methamidophos in soil, plants, and insects orst.edu. This transformation is an important consideration in environmental fate modeling, as the properties and toxicity of the metabolite can differ from the parent compound.
Interactive Data Table: Environmental Persistence of Related Organophosphates
| Compound | Soil Half-life (days) | Persistence Classification | Key Degradation Product |
| Acephate | 2 - 32 epa.govorst.eduorst.edu | Non-persistent nih.gov | Methamidophos orst.edu |
| Methamidophos | < 10 orst.edu | Non-persistent herts.ac.ukherts.ac.uk | O,S-dimethyl-phosphorothioate, methyl dihydrogen phosphate, phosphoric acid epa.gov |
This table is interactive. Click on the headers to sort the data.
Academic Research Frontiers and Interdisciplinary Perspectives of S Methylphosphorodithioate Chemistry
S-Methylphosphorodithioates as Versatile Precursors in Organic Synthesis
S-Methylphosphorodithioates, a subclass of organophosphorus compounds, have emerged as valuable and versatile precursors in the field of organic synthesis. Their unique structural features, characterized by a phosphorus center bonded to two oxygen atoms, a sulfur atom, and a methylthio group, impart a distinct reactivity profile that enables their application in the construction of a diverse array of organic molecules. These compounds are particularly noted for their utility as intermediates in the synthesis of various agrochemicals, leveraging their inherent insecticidal, acaricidal, and fungicidal properties. nih.govgoogle.com
The reactivity of S-methylphosphorodithioates allows them to serve as effective building blocks for more complex organophosphorus compounds. The P-S-C linkage can be strategically manipulated, making these compounds valuable synthons. For instance, the synthesis of various S-alkyl organophosphorus compounds often proceeds through intermediates derived from phosphorodithioic acids. google.com A general route to access S,S-dialkylphosphorodithioates involves the reaction of an alkylphosphate dihalogenide with an excess of a thiol in the presence of an acid acceptor, a method that produces the desired products in high purity and yield.
One of the key applications of related phosphorodithioate (B1214789) compounds, which highlights the potential utility of S-methylphosphorodithioates, is in the synthesis of sulfur-containing heterocycles. For example, O,O-diethyl hydrogen phosphorodithioate has been successfully employed in the diastereoselective synthesis of thiiranes (episulfides) from α-haloketones. organic-chemistry.org This transformation underscores the capacity of the phosphorodithioate moiety to act as a sulfur transfer agent, a role that can be conceptually extended to S-methylphosphorodithioates for the synthesis of episulfides from suitable epoxide precursors. The conversion of epoxides to thiiranes is a valuable transformation in organic synthesis, as thiiranes are important intermediates for the preparation of various sulfur-containing compounds. researchgate.netnih.govchemistryviews.orgresearchgate.net
Furthermore, the versatility of S-methylphosphorodithioates as precursors is evident in their role in the agrochemical industry. Many commercial pesticides are organophosphorus compounds, and the synthesis of these complex molecules often involves intermediates that are structurally related to S-methylphosphorodithioate. researchgate.netresearchgate.net Research has also shown that O,O,S-trimethyl phosphorodithioate can be formed as a metabolite from the in vivo S-methylation of the O,O-dimethyl phosphorodithioic acid derived from the metabolism of insecticides like dimethoate (B1670662). nih.gov This metabolic pathway further illustrates the chemical transformations associated with this class of compounds.
The following table summarizes selected synthetic applications of phosphorodithioate precursors, illustrating their versatility.
| Precursor | Reactant(s) | Product Class | Significance |
| O,O-diethyl hydrogen phosphorodithioate | α-haloketones, Sodium borohydride (B1222165) on alumina | Thiiranes | Provides diastereoselective access to three-membered sulfur heterocycles. organic-chemistry.org |
| Alkylphosphate dihalogenide | Thiols, Acid acceptor | O-alkyl S,S-dialkylphosphorodithioates | A general and efficient method for synthesizing valuable organophosphorus intermediates. google.com |
| O,O-dialkyl dithiophosphoric acid | Organic chlorides, Lewis acid, Acetic anhydride | Dialkyl dithiophosphoric acid esters | Improved yield of esters used in further synthetic transformations. google.com |
| O,O-dialkyl dithiophosphoric acid | Metal salts | Metal-containing dithiophosphates | Synthesis of additives for lubricants and catalysts for polymerization. researchgate.net |
Incorporation of Phosphorodithioate Linkages in Modified Oligonucleotides and Nucleic Acid Chemistry
The strategic incorporation of modified internucleotide linkages into oligonucleotides has been a cornerstone of nucleic acid chemistry, enabling the development of therapeutic agents with enhanced properties. Among these modifications, the phosphorodithioate (PS2) linkage, where both non-bridging oxygen atoms of the phosphate (B84403) backbone are replaced by sulfur, has garnered significant attention. This modification imparts unique chemical and biological characteristics to oligonucleotides, making them valuable tools for various research and therapeutic applications.
Chemical Stability and Conformational Properties of Phosphorodithioate-Modified Oligonucleotides
Phosphorodithioate-modified oligonucleotides exhibit notable chemical stability, a critical attribute for their use as therapeutic agents. The replacement of oxygen with sulfur in the phosphate backbone renders the internucleotide linkage more resistant to nuclease degradation. This enhanced stability prolongs the half-life of the oligonucleotides in biological systems, allowing for sustained therapeutic effects.
The introduction of the bulky, less electronegative sulfur atoms also influences the conformational properties of the oligonucleotide duplex. The PS2 modification can induce localized structural perturbations in the DNA or RNA helix. These conformational changes can affect the binding affinity of the modified oligonucleotide to its target sequence and its interaction with proteins. The stereochemistry at the phosphorus center of the phosphorodithioate linkage further contributes to the conformational heterogeneity of the oligonucleotide, with the Rp and Sp diastereomers potentially exhibiting different structural and biological properties.
Synthetic Methodologies for Site-Specific Integration of this compound Moieties into Oligonucleotide Structures
The site-specific incorporation of phosphorodithioate linkages into oligonucleotides requires specialized synthetic strategies. One established method involves the use of phosphoramidite (B1245037) chemistry on a solid support. A key reagent in this process is a deoxynucleoside phosphoramidite monomer bearing a phosphorodithioate precursor.
The synthesis proceeds through the standard cycles of detritylation, coupling, capping, and oxidation. The crucial step is the sulfurization of the newly formed phosphite (B83602) triester linkage. A variety of sulfurizing agents can be employed to efficiently convert the phosphite triester to the desired phosphorodithioate. The choice of the sulfurizing agent is critical to ensure high coupling efficiency and minimize side reactions. Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the support and deprotected to yield the final phosphorodithioate-modified product.
An alternative approach for the synthesis of oligonucleotides containing phosphorodithioate linkages is the H-phosphonate method. This method involves the coupling of a nucleoside H-phosphonate monomer with the 5'-hydroxyl group of the growing oligonucleotide chain, followed by an oxidative sulfurization step to generate the phosphorodithioate linkage.
The ability to introduce phosphorodithioate modifications at specific positions within an oligonucleotide sequence allows for the fine-tuning of its properties. For example, chimeric oligonucleotides containing a central core of phosphodiester linkages flanked by phosphorodithioate-modified regions can be designed to combine the desirable properties of both linkage types.
Rational Design of Phosphorodithioate-Containing Compounds for Tailored Chemical Reactivities
The rational design of molecules containing the phosphorodithioate moiety is a key strategy for developing compounds with specific chemical reactivities and biological activities. By systematically modifying the substituents attached to the phosphorus atom and the sulfur atoms, it is possible to fine-tune the electronic and steric properties of the phosphorodithioate group, thereby controlling its reactivity towards various chemical transformations.
One area where rational design plays a crucial role is in the development of novel pesticides and insecticides. The biological activity of organophosphorus pesticides is often dependent on the nature of the alkyl or aryl groups attached to the phosphate or thiophosphate core. By synthesizing a library of phosphorodithioate-containing compounds with diverse substituents, it is possible to screen for molecules with enhanced potency and selectivity towards specific pests, while minimizing toxicity to non-target organisms.
The design of phosphorodithioate-containing compounds also extends to their application as ligands in coordination chemistry. The soft sulfur atoms of the phosphorodithioate group are excellent ligands for soft metal ions. By modifying the organic substituents on the phosphorodithioate ligand, it is possible to modulate the stability, solubility, and catalytic activity of the resulting metal complexes. These tailored metal complexes can find applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions.
Furthermore, the principles of rational design are applied in the development of phosphorodithioate-based prodrugs. The phosphorodithioate moiety can be incorporated into a biologically active molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The lability of the P-S bond can be tuned by adjusting the electronic properties of the substituents, allowing for the controlled release of the active drug at the target site.
Applications in Advanced Chemical Catalysis and Reaction Engineering (Focus on Chemical Mechanisms)
While the primary applications of this compound and related compounds have been in agrochemicals and as synthetic intermediates, the unique properties of the phosphorodithioate functional group suggest their potential in advanced chemical catalysis. The presence of both phosphorus and sulfur atoms allows for diverse coordination chemistry and participation in various catalytic cycles.
The dithiophosphate (B1263838) moiety can act as a robust ligand for a variety of transition metals. The resulting metal-dithiophosphate complexes can function as catalysts in a range of organic transformations. For instance, these complexes have been explored as catalysts for polymerization and oligomerization of olefins. The catalytic activity can be tuned by modifying the steric and electronic properties of the organic groups attached to the phosphorus atom, thereby influencing the coordination environment of the metal center.
From a mechanistic perspective, phosphorodithioate ligands can participate in catalysis through several pathways. They can stabilize the active metal center, influence the regio- and stereoselectivity of the reaction, and facilitate substrate activation. In oxidation catalysis, the sulfur atoms of the dithiophosphate ligand can undergo redox processes, enabling the catalyst to participate in electron transfer reactions.
In reaction engineering, the stability of metal-dithiophosphate complexes under various reaction conditions is an important consideration. The strong coordination of the dithiophosphate ligand to the metal center can prevent catalyst leaching in heterogeneous systems, allowing for catalyst recycling and continuous operation. The design of immobilized dithiophosphate catalysts on solid supports is an active area of research, aiming to combine the advantages of homogeneous and heterogeneous catalysis.
Although direct catalytic applications of this compound itself are not extensively documented, its derivatives, particularly metal complexes of O,O-dialkyl phosphorodithioic acids, serve as important models for understanding the role of this functional group in catalysis. Future research in this area may focus on the development of chiral phosphorodithioate ligands for asymmetric catalysis and the application of these catalysts in novel and environmentally benign chemical processes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing S-Methylphosphorodithioate to ensure high purity and yield?
- Methodological Answer : Synthesis should follow protocols optimized for phosphorodithioate derivatives. Key steps include controlled addition of methylating agents under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. Purification via column chromatography (silica gel, non-polar solvents) is critical. Validate purity using P NMR (peak ~85–90 ppm) and mass spectrometry. Ensure yield calculations account for by-products, and report detailed reaction conditions (temperature, stoichiometry) .
Q. How should researchers design experiments to characterize the structural properties of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H, C, and P NMR to confirm backbone structure and substituents.
- IR Spectroscopy : Identify P=S (600–750 cm) and P-O-C (950–1050 cm) stretches.
- X-ray Crystallography : For definitive structural elucidation, single-crystal analysis is recommended. Include crystallographic data (e.g., CCDC deposition numbers) in supplementary materials .
Q. Which analytical techniques are essential for verifying the identity of this compound post-synthesis?
- Methodological Answer : Prioritize hyphenated techniques:
- LC-MS/MS : Quantify trace impurities and confirm molecular ion peaks.
- Elemental Analysis : Validate C, H, S, and P percentages against theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition patterns. Cross-reference findings with literature spectra from authoritative databases (e.g., PubChem) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or instrumental calibration. Standardize conditions:
- Use deuterated solvents (e.g., CDCl) for NMR and ensure instrument calibration with reference compounds.
- Compare data across multiple labs using collaborative platforms (e.g., inter-laboratory studies). Apply multivariate analysis to identify outlier datasets .
Q. How can researchers investigate reaction mechanisms involving this compound under varying catalytic conditions?
- Methodological Answer : Employ kinetic and isotopic labeling studies:
- Kinetic Profiling : Monitor reaction rates via in-situ P NMR under different catalysts (e.g., Lewis acids).
- Isotopic Labeling : Use O or S isotopes to trace phosphorothioate bond cleavage. Computational modeling (DFT) can predict transition states and validate experimental observations .
Q. What systematic approaches address inconsistencies in the biological activity of this compound across studies?
- Methodological Answer : Conduct meta-analyses with strict inclusion criteria:
- Control variables: Purity (>95%, verified via HPLC), assay type (e.g., enzyme inhibition vs. cellular assays).
- Use standardized bioactivity protocols (e.g., OECD guidelines). Report negative results to reduce publication bias .
Q. How can computational modeling predict the reactivity of this compound in novel environments?
- Methodological Answer : Apply quantum mechanical (QM) and molecular dynamics (MD) simulations:
- QM : Calculate electrophilicity indices and frontier molecular orbitals to predict nucleophilic attack sites.
- MD : Simulate solvation effects in polar vs. non-polar solvents. Validate models with experimental kinetic data .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound data to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Summarize key findings; avoid duplicating supplementary data.
- Supplementary Materials : Include raw spectral data, crystallographic files, and detailed synthetic protocols. Use hyperlinks for accessibility .
Q. How should researchers handle conflicting toxicity or stability data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
